molecular formula C20H26N2O6S B4188437 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide

2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide

Cat. No. B4188437
M. Wt: 422.5 g/mol
InChI Key: NHADVPINPACKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide, also known as E7046, is a small-molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a transmembrane tyrosine kinase receptor that plays a crucial role in the regulation of the immune system, particularly in the differentiation and survival of monocytes and macrophages. E7046 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and autoimmune diseases.

Mechanism of Action

2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide specifically targets the CSF1R, which is highly expressed on monocytes and macrophages. By inhibiting the activation of CSF1R, 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide prevents the differentiation and survival of these immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide has been shown to effectively reduce inflammation and tissue damage in preclinical models of various inflammatory and autoimmune diseases. In addition, 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide is its specificity for CSF1R, which allows for targeted inhibition of monocytes and macrophages without affecting other immune cells. However, one limitation of 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide is its relatively short half-life, which may limit its efficacy in certain disease settings.

Future Directions

There are several potential future directions for the development of 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide as a therapeutic agent. One potential application is in the treatment of cancer, as CSF1R is highly expressed on tumor-associated macrophages and is associated with poor prognosis in several types of cancer. In addition, 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide may have potential applications in the treatment of inflammatory bowel disease, as CSF1R is involved in the regulation of intestinal macrophages. Finally, further research is needed to optimize the pharmacokinetics and efficacy of 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide in various disease settings.

Scientific Research Applications

2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied in preclinical models of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. In these studies, 2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide has been shown to effectively inhibit the differentiation and survival of monocytes and macrophages, leading to a reduction in inflammation and tissue damage.

properties

IUPAC Name

2-[4-[(4-ethoxyphenyl)sulfamoyl]phenoxy]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-3-27-17-7-5-16(6-8-17)22-29(24,25)19-11-9-18(10-12-19)28-15-20(23)21-13-4-14-26-2/h5-12,22H,3-4,13-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHADVPINPACKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)-N-(3-methoxypropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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